molecular formula C14H31ClN4 B2715324 14-Azidotetradecan-1-amine hydrochloride CAS No. 2303565-61-7

14-Azidotetradecan-1-amine hydrochloride

Cat. No.: B2715324
CAS No.: 2303565-61-7
M. Wt: 290.88
InChI Key: SVSJHIGICOADAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14-Azidotetradecan-1-amine hydrochloride is a chemical compound with the molecular formula C14H31ClN4. It is used for pharmaceutical testing .

Scientific Research Applications

Biodegradation of Azo Dyes

Biodegradation and Mineralization : Research into the biodegradation of sulfonated azo dyes by microorganisms like Phanerochaete chrysosporium and Streptomyces chromofuscus highlights the potential for biological treatment of wastewater containing azo dyes. This work indicates that lignocellulolytic fungi and bacteria can degrade anionic azo dyes, previously considered resistant to biodegradation, into less harmful substances (Paszczynski et al., 1992).

Soil Metabolism and Environmental Fate

Soil Metabolism of Insecticides : Studies on the metabolism of insecticides like imidacloprid in soil show how these compounds break down, with the formation of metabolites like hydroxylated or dehydrogenated products and 6-chloronicotinic acid. This research is crucial for understanding the environmental fate and potential impact of such chemicals on ecosystems (Rouchaud et al., 1996).

Synthesis and Chemical Reactions

Synthesis of Amino Taxanes : Innovative approaches in the synthesis of 14-amino taxanes, utilizing azido compounds as intermediates, demonstrate the importance of azido groups in the development of new pharmaceutical compounds with potential antitumor activity. This highlights the versatility of azido groups in synthetic organic chemistry (Battaglia et al., 2005).

Copper-Catalyzed Amination : Research into copper-catalyzed direct amination of azoles with chloroamines at room temperature opens new pathways for constructing aminoazoles, important in medicinal chemistry. This method exemplifies the role of azido compounds in facilitating efficient and novel chemical reactions (Kawano et al., 2010).

Properties

IUPAC Name

14-azidotetradecan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N4.ClH/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-18-16;/h1-15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSJHIGICOADAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCN=[N+]=[N-])CCCCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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